Cas no 851804-13-2 (1-(2-{(2-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one)

1-(2-{(2-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-{(2-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one
- Ethanone, 1-[2-[[(2-chlorophenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl]-2-(2-thienyl)-
- MLS000684691
- SMR000323207
- HMS2737D17
- 1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone
- AKOS024589069
- CHEMBL1585323
- 851804-13-2
- 1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one
- F0630-1092
- DTXSID801328592
- 1-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone
-
- Inchi: 1S/C16H15ClN2OS2/c17-14-6-2-1-4-12(14)11-22-16-18-7-8-19(16)15(20)10-13-5-3-9-21-13/h1-6,9H,7-8,10-11H2
- InChI Key: NPFFPPBWQMOXRD-UHFFFAOYSA-N
- SMILES: C(=O)(N1C(SCC2=CC=CC=C2Cl)=NCC1)CC1SC=CC=1
Computed Properties
- Exact Mass: 350.0314331g/mol
- Monoisotopic Mass: 350.0314331g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 432
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 86.2Ų
Experimental Properties
- Density: 1.37±0.1 g/cm3(Predicted)
- Boiling Point: 499.9±55.0 °C(Predicted)
- pka: 1.90±0.60(Predicted)
1-(2-{(2-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-1092-4mg |
1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one |
851804-13-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0630-1092-5μmol |
1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one |
851804-13-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1092-25mg |
1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one |
851804-13-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0630-1092-50mg |
1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one |
851804-13-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0630-1092-10mg |
1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one |
851804-13-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-1092-2μmol |
1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one |
851804-13-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0630-1092-3mg |
1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one |
851804-13-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1092-15mg |
1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one |
851804-13-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0630-1092-1mg |
1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one |
851804-13-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0630-1092-100mg |
1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one |
851804-13-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
1-(2-{(2-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one Related Literature
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
Additional information on 1-(2-{(2-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one
Introduction to 1-(2-{(2-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one (CAS No. 851804-13-2)
The compound 1-(2-{(2-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one, identified by its CAS number 851804-13-2, represents a significant advancement in the field of medicinal chemistry. This molecule, featuring a complex structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The intricate interplay of functional groups, including the chlorophenylmethylsulfanyl moiety and the thiophene ring system, contributes to its unique chemical properties and biological activity.
Recent research in the domain of heterocyclic compounds has highlighted the importance of 4,5-dihydro-1H-imidazole scaffolds in drug design. These structures are known for their ability to modulate various biological pathways, making them valuable candidates for pharmacological intervention. The presence of the thiophen-2-yl group further enhances the compound's pharmacophoric potential, as thiophenes are widely recognized for their role in antimicrobial, antiviral, and anti-inflammatory applications. The combination of these elements in 1-(2-{(2-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one suggests a multifaceted approach to therapeutic intervention.
In the context of contemporary medicinal chemistry, the synthesis and characterization of this compound have been driven by the need for innovative molecules that can address unmet medical needs. The structural complexity of 1-(2-{(2-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one necessitates sophisticated synthetic methodologies, which have been employed to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been pivotal in constructing the desired framework.
The biological evaluation of this compound has revealed promising activities in preclinical models. Studies have indicated that it exhibits inhibitory effects on key enzymes and receptors involved in inflammatory and metabolic disorders. The chlorophenylmethylsulfanyl group has been particularly noted for its ability to interact with biological targets in a manner that promotes therapeutic efficacy. Additionally, the thiophene component has shown potential in modulating mitochondrial function, which is increasingly recognized as a critical factor in various pathological conditions.
One of the most compelling aspects of 1-(2-{(2-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one is its versatility in drug development. Its structural features allow for modifications that can fine-tune its pharmacological profile, enabling the creation of derivatives with enhanced potency or selectivity. This flexibility is particularly valuable in an era where personalized medicine is becoming increasingly feasible. By leveraging computational modeling and high-throughput screening techniques, researchers are able to rapidly identify analogs with optimized properties.
The synthesis of this compound also underscores the importance of green chemistry principles in modern drug development. Efforts have been made to minimize waste and reduce energy consumption through catalytic processes and solvent-free reactions. These approaches not only improve efficiency but also align with global initiatives to promote sustainable practices in the chemical industry. The adoption of such methodologies ensures that the production of 851804-13-2 is environmentally responsible and economically viable.
Looking ahead, the future prospects for 1-(2-{(2-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yıl)-2-(thiophen-l-llyl)ethan-l-lone are promising. Ongoing studies aim to elucidate its mechanism of action at a molecular level, which will provide insights into its therapeutic potential and guide further optimization efforts. Collaborative research initiatives involving academic institutions and pharmaceutical companies are expected to yield novel derivatives with improved pharmacokinetic profiles and reduced side effects.
In conclusion,85l804-l3-Z stands as a testament to the ingenuity and innovation inherent in contemporary medicinal chemistry. Its complex structure and multifaceted biological activities make it a compelling candidate for further investigation and development. As research progresses,the potential applications of this compound are likely to expand, offering new hope for patients suffering from diverse diseases.
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